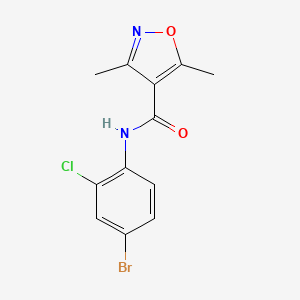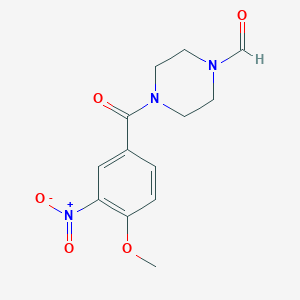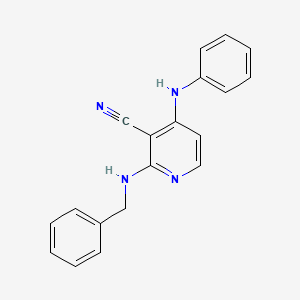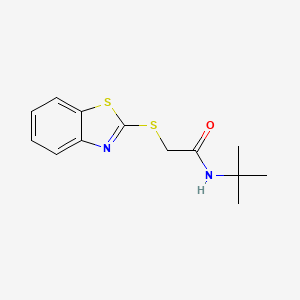![molecular formula C22H18N2O2 B5836338 N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)
N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide, also known as FPH-1, is a synthetic compound that has shown promising results in various scientific research studies. This compound belongs to the family of furohydrazides and has been synthesized using various methods.
Scientific Research Applications
N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide has been reported to inhibit the growth of cancer cells in vitro and in vivo through the induction of apoptosis. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide has been reported to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide is not fully understood. However, it has been reported to act through multiple pathways. N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide has been shown to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells. It has also been reported to activate AMP-activated protein kinase (AMPK) and increase glucose uptake in skeletal muscle cells, leading to improved glucose tolerance and insulin sensitivity. N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, improve glucose tolerance and insulin sensitivity, and have neuroprotective effects. N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide in lab experiments is its high purity and stability. N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide is also easy to synthesize using various methods. However, one of the limitations of using N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide is its limited solubility in water, which may affect its bioavailability in vivo. N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide may also have off-target effects, which may affect the interpretation of the results.
Future Directions
There are several future directions for the research on N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide. One of the future directions is to investigate the potential of N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide in the treatment of other diseases, such as cardiovascular diseases and inflammatory diseases. Another future direction is to optimize the synthesis method of N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide to improve its bioavailability and reduce its off-target effects. Further studies are also needed to fully understand the mechanism of action of N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide and its potential side effects.
In conclusion, N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide has shown promising results in various scientific research studies. It has potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases. N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide has been reported using different methods. One of the commonly used methods involves the reaction of 2-furoic acid hydrazide with cinnamaldehyde in the presence of acetic acid. The product obtained is then further purified using column chromatography to obtain the pure compound. Other methods involve the use of different starting materials and reagents.
properties
IUPAC Name |
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(21-12-7-17-26-21)24-23-20(15-13-18-8-3-1-4-9-18)16-14-19-10-5-2-6-11-19/h1-17H,(H,24,25)/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLALQPBEJBICPZ-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)C2=CC=CO2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=NNC(=O)C2=CC=CO2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile](/img/structure/B5836257.png)

![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)

![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5836268.png)

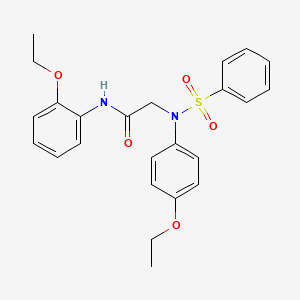
![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)
